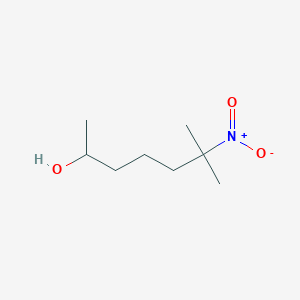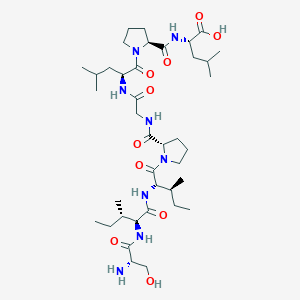
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester is a fluorinated aromatic compound with the molecular formula C8H3ClF4O3S. This compound is notable for its unique combination of fluorine and chlorosulfonyl functional groups, which impart distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester typically involves the chlorosulfonation of 2,3,5,6-tetrafluorobenzoic acid methyl ester. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the para position relative to the ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction: Products include sulfonamides or sulfonic acids.
Hydrolysis: The major product is 2,3,5,6-tetrafluoro-4-(chlorosulfonyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of diagnostic agents and therapeutic drugs due to its unique chemical properties.
Industry: It is employed in the production of specialty chemicals, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the chlorosulfonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoro-4-azidobenzoic acid: This compound has an azido group instead of a chlorosulfonyl group.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound has a hydroxy group instead of a chlorosulfonyl group.
4-Amino-2,3,5,6-tetrafluorobenzoic acid methyl ester: This compound has an amino group instead of a chlorosulfonyl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester is unique due to the presence of both fluorine and chlorosulfonyl groups, which impart distinct reactivity and chemical properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C8H3ClF4O4S |
|---|---|
Molekulargewicht |
306.62 g/mol |
IUPAC-Name |
methyl 4-chlorosulfonyl-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C8H3ClF4O4S/c1-17-8(14)2-3(10)5(12)7(18(9,15)16)6(13)4(2)11/h1H3 |
InChI-Schlüssel |
IUAWMJAZOYMFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)

![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
